molecular formula C10H20O2 B031098 2,2-Dimethyloctanoic acid CAS No. 29662-90-6

2,2-Dimethyloctanoic acid

Cat. No. B031098
CAS RN: 29662-90-6
M. Wt: 172.26 g/mol
InChI Key: IKNDGHRNXGEHTO-UHFFFAOYSA-N
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Description

2,2-Dimethyloctanoic acid is a colorless liquid with a burning, rancid odor . It has a molecular formula of C10H20O2 and a molecular weight of 172.26 g/mol . It is also known by other names such as Octanoic acid, 2,2-dimethyl-, and 2,2-dimethyl octanoic acid .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyloctanoic acid consists of a chain of 8 carbon atoms, with two methyl groups attached to the second carbon atom from the end of the chain that bears the carboxylic acid group . The IUPAC name for this compound is 2,2-dimethyloctanoic acid .


Chemical Reactions Analysis

2,2-Dimethyloctanoic acid reacts exothermically with bases. It may corrode or dissolve iron, steel, and aluminum parts and containers. It may react with active metals to form gaseous hydrogen and a metal salt .


Physical And Chemical Properties Analysis

2,2-Dimethyloctanoic acid has a molecular weight of 172.26 g/mol. It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors. It has a rotatable bond count of 6 .

Scientific Research Applications

Chemical Synthesis

2,2-Dimethyloctanoic acid is used in the field of chemical synthesis. For instance, it has been used in the synthesis of 2,2-dimethyl-3-hydroxy-7-octynoic acid unit, which is a part of the pitipeptolide A molecule .

Biological Oxidation

There has been research conducted on the biological oxidation of 2,2-Dimethyloctanoic acid . However, the details of this research are not readily available.

Commercial Availability

This compound is commercially available and is provided by companies like Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Studies

The molecular structure of 2,2-Dimethyloctanoic acid has been studied and documented. This information is useful for researchers who are studying the properties and potential applications of this compound .

Unfortunately, due to the rarity of this compound, there is limited information available on its unique applications in scientific research. As research progresses, more applications may be discovered. It’s also worth noting that the use of this compound in research should be done with caution, as the provider does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2,2-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNDGHRNXGEHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Record name 2,2-DIMETHYL OCTANOIC ACID
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Source PubChem
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DSSTOX Substance ID

DTXSID0058356
Record name 2,2-Dimethyloctanoic acid
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2-dimethyl octanoic acid is a colorless liquid with a burning, rancid odor. Floats on water. (USCG, 1999)
Record name 2,2-DIMETHYL OCTANOIC ACID
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Product Name

2,2-Dimethyloctanoic acid

CAS RN

29662-90-6
Record name 2,2-DIMETHYL OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 2,2-Dimethyloctanoic acid
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Record name 2,2-Dimethyloctanoic acid
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Record name 2,2-Dimethyloctanoic acid
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Record name 2,2-DIMETHYLOCTANOIC ACID
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Synthesis routes and methods I

Procedure details

2,2-Dimethyl octanoic acid is prepared by dissolving 2,2-dimethyl-3-octenoic acid (0.20 g, 1.1 mmol) in absolute ethanol blanketed with N2 and 10% palladium on carbon which is then hydrogenated for 6 hours. The catalyst is removed by filtration and the filtrate concentrated under vacuum to give 2,2-dimethyl octanoic acid.
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2,2-dimethyl-3-octenoic acid
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 2,2-Dimethyloctanoic acid?

A1: While the provided research doesn't explicitly detail the biological targets or mechanisms of action for 2,2-Dimethyloctanoic acid itself, one article highlights its use as a building block in synthesizing a segment of Lyngbyabellin A. [] This cyclodepsipeptide, Lyngbyabellin A, exhibits moderate cytotoxicity against human cancer cell lines. [] This suggests that 2,2-Dimethyloctanoic acid, as a structural component, could indirectly contribute to the biological activity of the larger molecule.

Q2: How was the stereochemistry of a key intermediate in the synthesis of (s)-3-(t-Butyldimethylsilyloxy)-7,7-Dichloro-2,2-Dimethyloctanoic acid controlled?

A2: The synthesis of (s)-3-(t-Butyldimethylsilyloxy)-7,7-Dichloro-2,2-Dimethyloctanoic acid, a segment of Lyngbyabellin A, heavily relied on a specific enantioselective aldol reaction. This reaction, developed by Kiyooka, enabled the researchers to achieve the desired stereochemistry in the final compound. [] This control over stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities.

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